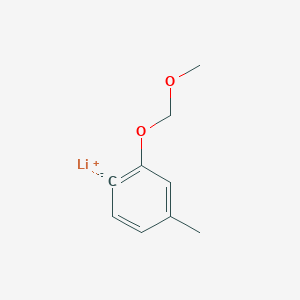
lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide is an organolithium compound that features a lithium ion bonded to a benzene ring substituted with methoxymethoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide typically involves the reaction of 1-(methoxymethoxy)-3-methylbenzene with a lithium reagent. One common method is the deprotonation of 1-(methoxymethoxy)-3-methylbenzene using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen, ozone, or peroxides can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or carbon dioxide can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or hydrocarbons, and substitution reactions can result in a variety of functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers. This nucleophilic behavior is facilitated by the electron-donating effects of the methoxymethoxy and methyl groups on the benzene ring. The compound can participate in various reaction pathways, depending on the nature of the electrophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium;1-methoxy-3-(methoxymethoxy)benzene-5-ide
- Lithium;1-(methoxymethoxy)-4-methylbenzene-6-ide
- Lithium;1-(methoxymethoxy)-2-methylbenzene-6-ide
Uniqueness
Lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide is unique due to the specific positioning of the methoxymethoxy and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction outcomes compared to its isomers or other similar compounds.
Propiedades
Número CAS |
63063-81-0 |
|---|---|
Fórmula molecular |
C9H11LiO2 |
Peso molecular |
158.1 g/mol |
Nombre IUPAC |
lithium;1-(methoxymethoxy)-3-methylbenzene-6-ide |
InChI |
InChI=1S/C9H11O2.Li/c1-8-4-3-5-9(6-8)11-7-10-2;/h3-4,6H,7H2,1-2H3;/q-1;+1 |
Clave InChI |
AZSSDASBUCVGIA-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=CC(=[C-]C=C1)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



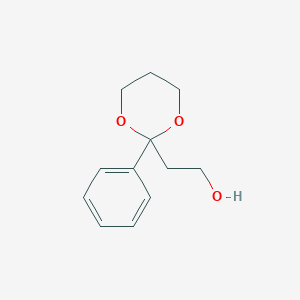
![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)
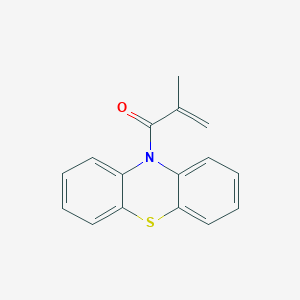
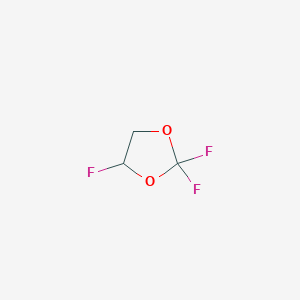
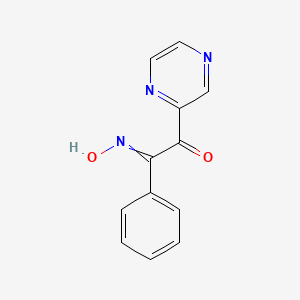
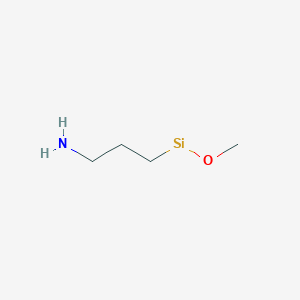

![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
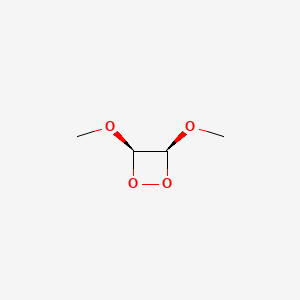

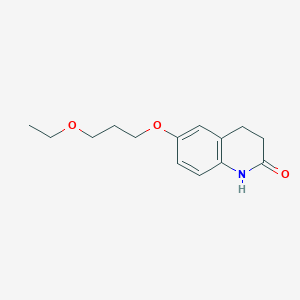
![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
